molecular formula C9H9N3O4S B13060563 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide

4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13060563
M. Wt: 255.25 g/mol
InChI Key: RGDGMJQCBIWDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide (CAS 1384428-11-8) is a synthetic compound of significant interest in medicinal chemistry, designed as a hybrid molecule incorporating a benzenesulfonamide zinc-binding group and a hydantoin moiety . This structure is characteristic of a potent carbonic anhydrase inhibitor (CAI), and the compound serves as a key intermediate for the synthesis of novel derivatives . In enzymatic assays, this core structure demonstrates effective inhibition of crucial human carbonic anhydrase (CA) isoforms. It shows notable activity against hCA II (KI = 18.1 nM) and hCA VII (KI = 61.4 nM), which are cytosolic isoforms implicated in brain metabolism and neuronal excitation, making them potential therapeutic targets for managing neuropathic pain, epilepsy, and Alzheimer's disease . Furthermore, it exhibits strong inhibition of the fungal β-CA from Candida glabrata (CgNce103, KI = 29.5 nM), suggesting its value as a starting point for developing novel antifungal agents . The compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this molecule to explore the structure-activity relationships of benzenesulfonamide derivatives and to develop new CAIs for potential application in neuroscience and anti-infective research .

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O4S/c10-17(15,16)7-3-1-6(2-4-7)12-5-8(13)11-9(12)14/h1-4H,5H2,(H2,10,15,16)(H,11,13,14)

InChI Key

RGDGMJQCBIWDHH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Comparison with Structural Analogues

Hydantoin Derivatives (8a–e)

Derivatives such as 8a (ethyl), 8b (heptyl), 8c (allyl), 8d (benzyl), and 8e (4-methylbenzyl) are synthesized by alkylating the hydantoin NH of compound 6 with corresponding halides. These modifications alter steric and electronic properties, impacting enzyme inhibition. For example, 8d (benzyl-substituted) showed enhanced inhibitory potency against human carbonic anhydrase isoforms compared to the parent compound .

Hydrazone Derivatives (15–17)

Compounds 15–17 incorporate hydrazinecarbonyl linkers with substituents like 4-chlorophenyl (15), 4-dimethylaminophenyl (16), and 4-nitrophenyl (17). Synthesized via condensation of hydrazides with aldehydes, these derivatives exhibit higher melting points (e.g., 15: 226–227°C) and yields (up to 95%) compared to hydantoin derivatives, suggesting greater crystallinity and stability .

Pyrazole and Pyrrole Derivatives (18–19)

Compound 18 features a 3,5-dimethylpyrazole ring, synthesized by refluxing hydrazide with 2,4-pentanedione. The pyrrole derivative 19 forms via reaction with 2,5-hexanedione, confirmed by NMR resonances at 10.91 ppm (CH3) and 126.69 ppm (pyrrole carbons) .

Diazinyl and Diazenyl Derivatives

Compound 5 (4-(2,4-dioxo-1,3-diazinan-1-yl)benzenesulfonamide) and 6 (4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzenesulfonamide) differ in their heterocyclic rings, affecting solubility and reactivity .

Table 1: Comparative Data for Selected Compounds

Compound Structure Class Melting Point (°C) Yield (%) Key Biological Activity Reference
6 Hydantoin N/A 48–95* Carbonic anhydrase inhibition
8d Benzyl-hydantoin N/A 48 Enhanced CA inhibition
15 4-Cl-phenyl hydrazone 226–227 95 Not reported
18 Pyrazole 169–170 49 Heterocyclic interactions
M10 Diazenyl-imidazole N/A N/A Mpro inhibition (D.S = 8.2)

*Yield varies depending on alkylation step.

Mechanistic Insights

  • Hydantoin Derivatives : The 2,4-dioxoimidazolidine ring chelates zinc in carbonic anhydrases, while the sulfonamide group anchors the compound to the active site .
  • Hydrazones: The hydrazinecarbonyl linker may enhance hydrogen bonding with target enzymes, as seen in 16 (4-dimethylaminophenyl), which has moderate solubility in polar solvents .
  • Diazenyl Compounds : The diazenyl group in M10 facilitates π-stacking with Mpro’s catalytic dyad (His41 and Cys145), explaining its high docking score .

Biological Activity

4-(2,4-Dioxoimidazolidin-1-yl)benzene-1-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with a 2,4-dioxoimidazolidin moiety. Its molecular formula is C10H10N2O4SC_{10}H_{10}N_2O_4S, and it has a molecular weight of approximately 246.26 g/mol. The unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biomolecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus acting as an antimicrobial agent.

Enzyme Inhibition

Research indicates that the compound may inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including alterations in blood pressure and cardiovascular function.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. For instance:

  • Study Findings : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to traditional sulfonamides .

Cardiovascular Effects

Research has shown that derivatives of benzenesulfonamide can influence cardiovascular parameters:

  • Perfusion Pressure : A study found that compounds similar to this compound decreased perfusion pressure in rat models, indicating potential applications in managing hypertension .

Docking Studies

Molecular docking studies suggest that the compound interacts with calcium channels, potentially acting as a calcium channel blocker. This interaction may contribute to its effects on blood pressure regulation .

Case Studies

Study Findings Reference
Antimicrobial EfficacyShowed significant antibacterial activity against various pathogens
Cardiovascular ImpactDecreased perfusion pressure in rat models
Molecular DockingSuggested interaction with calcium channels

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : The compound exhibits moderate permeability across cell membranes.
  • Metabolism : Preliminary data suggest it may not interact significantly with cytochrome P450 enzymes, indicating a unique metabolic pathway that could involve phase II reactions .

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